molecular formula C7H9NS B2376653 5-Amino-2-methylbenzenethiol CAS No. 860573-32-6

5-Amino-2-methylbenzenethiol

Cat. No. B2376653
CAS RN: 860573-32-6
M. Wt: 139.22
InChI Key: FMKNFJSUFXCXJR-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzenethiol, also known as 5-amino-2-methylbenzene-1-thiol, is a chemical compound with the molecular formula C7H9NS . It has a molecular weight of 139.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

5-Amino-2-methylbenzenethiol derivatives have been explored for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals such as mild steel and aluminum in acidic environments. These compounds, including derivatives like 5′-amino-2,4-dihydroxy-4″-methyl-1,1′:3′,1″-terphenyl-4′,6-dicarbonitrile, have shown high inhibition efficiencies and adhere to metal surfaces following the Langmuir adsorption isotherm. This is supported by electrochemical, thermodynamic, and surface investigations, as well as quantum chemical calculations (Verma et al., 2015).

Heterocyclic Synthesis

This compound is a key precursor in synthesizing various heterocyclic compounds like benzothiazines. These compounds have been synthesized through processes such as oxidative cyclization and Smiles rearrangement, leading to derivatives with potential biological and pharmaceutical applications. For instance, disubstituted 4H-1,4-benzothiazines were formed using this compound derivatives through reactions with β-diketones or β-ketoesters (Rathore & Gupta, 1995).

Plasmon-Driven Selective Reduction

This compound has been used in plasmon-driven selective reduction reactions. Specifically, 2-amino-5-nitrobenzenethiol derivatives have been employed in surface-enhanced Raman scattering (SERS) spectroscopy for the reduction to aromatic azobenzene derivatives. These reactions are more efficient in aqueous environments and have applications in synthesizing valuable chemicals for industries like dyes and pharmaceuticals (Ding et al., 2015).

Solid-Phase Synthesis

This compound has been utilized in solid-phase synthesis techniques, particularly for benzothiazolyl compounds. The compound, when bound to various resins and acylated, can be cyclised to produce 2-substituted benzothiazoles, demonstrating its versatility in organic synthesis (Mourtas et al., 2001).

Safety and Hazards

While specific safety and hazard information for 5-Amino-2-methylbenzenethiol is not available, similar compounds can pose risks. For example, they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKNFJSUFXCXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860573-32-6
Record name 5-amino-2-methylbenzene-1-thiol
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